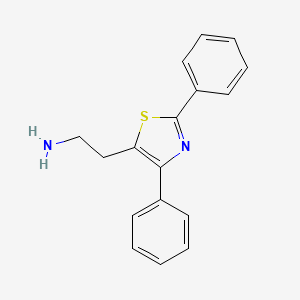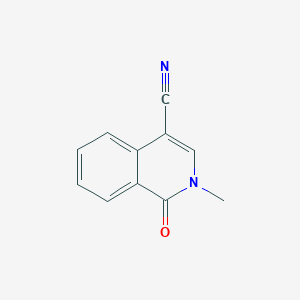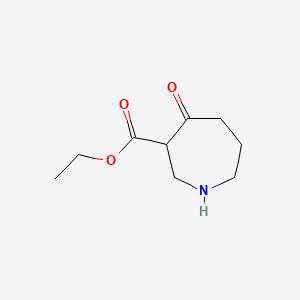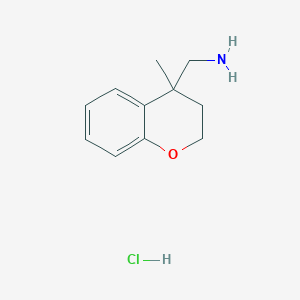![molecular formula C7H11NO3 B15306171 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with an oxabicyclo[211]hexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires special equipment and glassware .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and [2 + 2] cycloaddition reactions suggests that scalable production methods could be developed with further research and optimization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include:
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: This compound shares the bicyclic core but has different functional groups.
Azabicyclo[2.1.1]hexane derivatives: These compounds have a nitrogen atom in the bicyclic core and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the presence of an oxabicyclo[2.1.1]hexane core. This structure provides unique reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4,8H2,(H,9,10) |
InChI-Schlüssel |
JEVCNMDVXDWYGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
![3,3-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B15306122.png)




![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)


amine](/img/structure/B15306190.png)
![2-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15306192.png)
